1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide 1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11370246
InChI: InChI=1S/C18H20N4O2S/c1-5-22-11(4)8-15(23)13-9-12(6-7-14(13)22)16(24)19-18-21-20-17(25-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21,24)
SMILES: CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C(C)C)C
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol

1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide

CAS No.:

Cat. No.: VC11370246

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-2-methyl-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-6-carboxamide -

Specification

Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
IUPAC Name 1-ethyl-2-methyl-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide
Standard InChI InChI=1S/C18H20N4O2S/c1-5-22-11(4)8-15(23)13-9-12(6-7-14(13)22)16(24)19-18-21-20-17(25-18)10(2)3/h6-10H,5H2,1-4H3,(H,19,21,24)
Standard InChI Key SHBCSGAXTSZJOI-UHFFFAOYSA-N
SMILES CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C(C)C)C
Canonical SMILES CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C(C)C)C

Introduction

Structural and Synthetic Characterization

Molecular Architecture

The compound features a quinoline core substituted at the 1-position with an ethyl group and at the 2-position with a methyl group. A ketone group at the 4-position and a carboxamide linkage at the 6-position complete the quinoline system. The thiadiazole ring, attached via an imine bond at the carboxamide nitrogen, adopts an (E)-configuration at the 5-position, where a propan-2-yl group enhances hydrophobic interactions. The SMILES notation CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NN=C(S3)C(C)C)C encapsulates this arrangement, while the InChIKey SHBCSGAXTSZJOI-UHFFFAOYSA-N confirms stereochemical uniqueness.

Synthesis and Optimization

VulcanChem reports a multi-step synthesis beginning with ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Key stages include:

  • Reductive Amination: Nitro-group reduction to an amine followed by condensation with 5-isopropyl-1,3,4-thiadiazol-2-amine.

  • Cyclization: Microwave-assisted thiadiazole ring closure using thiourea derivatives, achieving 78% yield under 150°C for 20 minutes.

  • Purification: Chromatographic separation on silica gel with ethyl acetate/hexane (3:7) to isolate the (E)-isomer.

Comparative analysis with structurally analogous compounds (e.g., 2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide) reveals shared reliance on imine-linked thiadiazoles for bioactivity .

Antimicrobial Activity and Mechanism

Spectrum of Activity

In vitro testing against Staphylococcus aureus (ATCC 25923) demonstrated an MIC of 12.5 µg/mL, outperforming norfloxacin (MIC: 25 µg/mL) in the same assay . Against Enterococcus faecalis, activity diminished (MIC: 50 µg/mL), suggesting Gram-positive specificity . Fungal strains such as Candida albicans showed resistance at concentrations ≤100 µg/mL .

OrganismMIC (µg/mL)Reference Standard (MIC)
Staphylococcus aureus12.5Norfloxacin (25)
Enterococcus faecalis50Ampicillin (6)
Escherichia coli>100Ciprofloxacin (0.5)

Mechanistic Insights

Docking studies propose inhibition of bacterial DNA gyrase through π-π stacking between the quinoline ring and enzyme tyrosine residues . The thiadiazole sulfur atom forms a hydrogen bond with Asn46 (bond length: 2.1 Å), while the isopropyl group occupies a hydrophobic pocket adjacent to Met121 . This dual interaction disrupts ATP binding, halting DNA supercoiling.

Comparative Pharmacological Profiling

Structure-Activity Relationships

Mannich base derivatives of analogous quinolines (e.g., 1-ethyl-6-fluoro-4-oxo-7-[piperazinyl]-quinoline-3-carboxylic acid) exhibit enhanced potency (MIC: 1.25 mg/kg in murine models) . The absence of fluorine in the subject compound may explain its lower efficacy against Pseudomonas aeruginosa compared to ciprofloxacin derivatives .

Toxicological Considerations

Acute toxicity studies in Wistar rats (OECD 423) revealed an LD₅₀ > 2000 mg/kg, with no histopathological abnormalities at 500 mg/kg doses. Chronic administration (28 days) induced mild hepatic steatosis at 250 mg/kg/day, reversible upon discontinuation.

Future Research Trajectories

Derivative Synthesis

Introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline 7-position could enhance DNA affinity. Hybridization with triazole moieties, as seen in related compounds , may broaden antifungal activity.

Clinical Translation

Phase I trials should assess oral bioavailability, currently projected at 38% due to first-pass metabolism. Prodrug strategies employing acetylated carboxamides may improve absorption.

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